(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone
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Overview
Description
Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity with other substances and the conditions required for these reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties .Scientific Research Applications
Complex Formation
A study by Pod''yachev et al. (1994) explored the complex formation of 4,6-dimethyl-2-(1H)-pyrimidinone (thione) with dysprosium(III) tris(acetylacetonate), indicating the potential of pyrimidinone derivatives in coordinating with metal ions without deprotonation. This insight is crucial for developing new metal-organic frameworks and catalysts Pod''yachev et al., 1994.
Antimicrobial Activity
Research by Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones as antimicrobial agents, highlighting the potential of pyrimidinone derivatives in developing new antibacterial and antifungal drugs Hossan et al., 2012.
Structural Analysis
A hydrogen-bonded ribbon and sheets were identified in pyrimidinone derivatives by Orozco et al. (2009), showcasing the significance of these compounds in understanding hydrogen bonding and molecular self-assembly Orozco et al., 2009.
Synthetic Chemistry
Deohate and Palaspagar (2020) developed pyrimidine-linked pyrazole heterocyclics demonstrating the utility of pyrimidinone derivatives in synthetic chemistry for producing compounds with potential insecticidal and antimicrobial applications Deohate and Palaspagar, 2020.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds with a pyrrolidine ring have been found to affect a wide range of pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Compounds with a pyrrolidine ring are generally well absorbed and can be distributed throughout the body . The metabolism and excretion of the compound would depend on its specific structure and the presence of functional groups that can be modified by metabolic enzymes.
Safety and Hazards
properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-8-12(2)19-16(18-11)22-14-5-7-20(10-14)15(21)13-4-3-6-17-9-13/h3-4,6,8-9,14H,5,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGCOAZZVWXOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone |
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